(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-(2-aminophenyl)-2-[(E)-but-2-enyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-5-6-11-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-10-8-7-9-14(15)21/h5-10H,11,21H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBQXYYPJAUQMD-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with the CAS number 919011-95-3, belongs to a class of heterocyclic compounds that exhibit significant biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 919011-95-3 |
Structural Characteristics
The compound features an imidazo[2,1-f]purine core structure, which is known for its interaction with biological targets such as enzymes and receptors. The presence of the amino and butenyl groups enhances its potential for various biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of imidazo[2,1-f]purine compounds often exhibit cytotoxic effects against several cancer cell lines. The specific compound has been tested against various cancer types, showing promising results in inhibiting cell proliferation.
Case Study: Cytotoxicity Assays
In a series of experiments, the compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated an IC value below 10 µM against breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. This suggests a potent inhibitory effect on these cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it has been noted to interact with Bcl-2 family proteins, leading to apoptosis in cancer cells.
Antimicrobial Activity
While primarily investigated for its anticancer properties, preliminary studies also assessed the antimicrobial activity of this compound. The results indicated moderate antibacterial effects against certain Gram-positive bacteria, although further research is necessary to elucidate its full antimicrobial potential.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is helpful.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
